(3E)-3-{2-[4,6-BIS(PHENYLAMINO)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}PROPANE-1,2-DIOL
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Overview
Description
(3E)-3-{2-[4,6-BIS(PHENYLAMINO)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}PROPANE-1,2-DIOL is a complex organic compound characterized by its unique triazine and hydrazine functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-3-{2-[4,6-BIS(PHENYLAMINO)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}PROPANE-1,2-DIOL typically involves multi-step organic reactions. The initial step often includes the formation of the triazine ring, followed by the introduction of phenylamino groups. The hydrazine moiety is then incorporated through a condensation reaction with appropriate hydrazine derivatives. The final step involves the formation of the ylidene linkage and the diol functional group under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
(3E)-3-{2-[4,6-BIS(PHENYLAMINO)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}PROPANE-1,2-DIOL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The phenylamino groups can undergo electrophilic substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogens, nitrating agents, and sulfonating agents under controlled temperature and solvent conditions.
Major Products Formed
Oxidation: Formation of corresponding oxides and hydroxylated derivatives.
Reduction: Formation of reduced amines and hydrazines.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Chemistry
In chemistry, (3E)-3-{2-[4,6-BIS(PHENYLAMINO)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}PROPANE-1,2-DIOL is used as a precursor for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and cellular pathways. Its hydrazine moiety makes it a potential candidate for developing enzyme inhibitors.
Medicine
In medicine, the compound’s potential as a therapeutic agent is being explored. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the field of oncology.
Industry
In industry, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of (3E)-3-{2-[4,6-BIS(PHENYLAMINO)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}PROPANE-1,2-DIOL involves its interaction with molecular targets such as enzymes and receptors. The compound’s hydrazine and triazine moieties allow it to form stable complexes with these targets, thereby modulating their activity. The pathways involved include inhibition of enzyme activity and disruption of cellular signaling processes.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
2,2’-Bipyridyl: A symmetrical bipyridine used as a ligand in metal ion chelation and catalysis.
Uniqueness
(3E)-3-{2-[4,6-BIS(PHENYLAMINO)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}PROPANE-1,2-DIOL is unique due to its combination of triazine and hydrazine functional groups, which confer distinct chemical reactivity and biological activity. Unlike dichloroaniline and 2,2’-bipyridyl, this compound offers a broader range of applications in both scientific research and industrial processes.
Properties
IUPAC Name |
(3E)-3-[(4,6-dianilino-1,3,5-triazin-2-yl)hydrazinylidene]propane-1,2-diol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N7O2/c26-12-15(27)11-19-25-18-23-16(20-13-7-3-1-4-8-13)22-17(24-18)21-14-9-5-2-6-10-14/h1-11,15,26-27H,12H2,(H3,20,21,22,23,24,25)/b19-11+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVIWROLUXGGDNS-YBFXNURJSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC(=NC(=N2)NN=CC(CO)O)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)NC2=NC(=NC(=N2)N/N=C/C(CO)O)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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